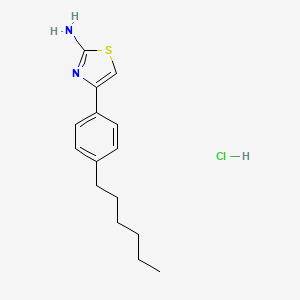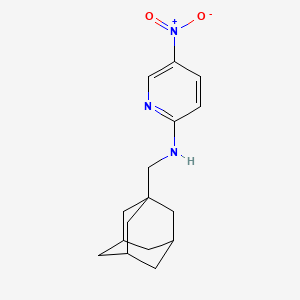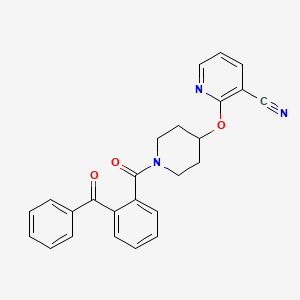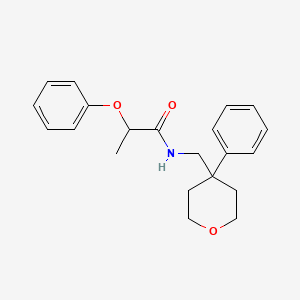
Tributyl-(3,4-dimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound. It is also known by other synonyms such as Phenyltributylstannane, Phenyltributyltin, and Tributylphenyltin . The molecular formula of this compound is C18H32Sn .
Molecular Structure Analysis
The molecular formula of Tributyl-(3,4-dimethylphenyl)stannane is C18H32Sn . The average mass is 368.163 Da and the monoisotopic mass is 369.158875 Da .Chemical Reactions Analysis
Organotin hydrides are used in various reactions due to their ability to cleave homolytically . They are used in reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization . They can also be used in the conjugate reduction of α,β-unsaturated ketones .Physical And Chemical Properties Analysis
Tributyl-(3,4-dimethylphenyl)stannane is a liquid with a refractive index of 1.516 . It has a boiling point of 125-128 °C/0.14 mmHg and a density of 1.125 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been utilized for the efficient synthesis of various trifluoromethylated heterocyclic compounds, including pyrazoles, triazoles, and isoxazoles. These compounds serve as useful building blocks for regioselective introduction of functional groups such as aryl groups or iodine, demonstrating the versatility of stannane derivatives in organic synthesis (Hanamoto, Hakoshima, & Egashira, 2004).
Reactivity with Carbon Dioxide
Research into the CO2 insertion into Sn−O bonds of tributyl(alkoxy)- and (oxo)stannanes revealed their reactivity towards carbon dioxide, providing insights into dimethyl carbonate synthesis. This reactivity highlights the potential of tributylstannanes in carbon capture and utilization strategies, converting CO2 into valuable chemical intermediates (Ballivet-Tkatchenko, Douteau, & Stutzmann, 2000).
Hydroxymethyl Anion Equivalent
Tributyl[(methoxymethoxy)methyl]stannane serves as a hydroxymethyl anion equivalent, facilitating the synthesis of complex organic molecules. This application underscores the role of stannane compounds in providing synthetic pathways that are less accessible through traditional methods (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).
Catalyst for Silastannation of Arylacetylenes
The palladium-catalyzed silastannation of acetylenes with tributyl(trimethylsilyl)stannane, facilitating the synthesis of (Z)-silyl(stannyl)ethenes at room temperature, represents another innovative application. This process offers a new route for the introduction of silicon and tin into organic molecules, expanding the toolkit for organosilicon and organotin chemistry (Nakano et al., 2004).
Design of Easily Removable Tin Reagents
A novel family of tin reagents designed for easy removal from reaction mixtures has been developed. These reagents, with polyaromatic hydrocarbon supports, facilitate radical reductions, cyclizations, and Stille couplings, akin to tributyltin derivatives, but with simplified post-reaction cleanup (Stien & Gastaldi, 2004).
Mécanisme D'action
Safety and Hazards
Tributyl-(3,4-dimethylphenyl)stannane is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
tributyl-(3,4-dimethylphenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJUKDOTQEELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)
![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)


![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)




![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)

